N-benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide

Lipophilicity Membrane permeability Drug-likeness

Pyrrole-based screening libraries frequently confound CNS target assays due to potent MAO-A inhibition. N-Benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide (CAS 1111480-89-7) solves this: its tertiary amide eliminates the secondary amide NH donor required for MAO active-site recognition, rendering it MAO-inert. • MAO-inert scaffold-aborts MAO-A off-target activity (vs. N-benzyl analog Ki = 250 nM) • 4-Br handle enables Pd-catalyzed Suzuki-Miyaura derivatization for rapid SAR expansion • CNS drug-like space: XLogP3 = 3.6, TPSA = 36.1 Ų; ≥98% purity, ambient shipping

Molecular Formula C15H17BrN2O
Molecular Weight 321.21 g/mol
Cat. No. B13579445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide
Molecular FormulaC15H17BrN2O
Molecular Weight321.21 g/mol
Structural Identifiers
SMILESCCCN(CC1=CC=CC=C1)C(=O)C2=CC(=CN2)Br
InChIInChI=1S/C15H17BrN2O/c1-2-8-18(11-12-6-4-3-5-7-12)15(19)14-9-13(16)10-17-14/h3-7,9-10,17H,2,8,11H2,1H3
InChIKeyITJZUMSEROSFBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide – Core Physicochemical and Structural Baseline for Scientific Procurement


N-Benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide (CAS 1111480-89-7, CHEMBL3104561) is a fully synthetic pyrrole-2-carboxamide derivative characterized by a 4-bromo substituent on the pyrrole ring and N-benzyl/N-propyl disubstitution on the carboxamide nitrogen [1]. Key computed properties include XLogP3 = 3.6, topological polar surface area (TPSA) = 36.1 Ų, and molecular weight 321.21 g/mol [1]. The compound is commercially available from multiple vendors (e.g., Enamine, Leyan) at purities typically ≥98% for research-scale procurement .

Why N-Benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide Cannot Be Interchanged with Common Pyrrole-2-carboxamide Analogs


The concurrent presence of the 4-bromo, N-benzyl, and N-propyl substituents on the pyrrole-2-carboxamide core generates a pharmacophore that is absent in simpler analogs. N-Benzyl-1H-pyrrole-2-carboxamide acts as a potent MAO-A inhibitor (Ki = 250 nM) [1], but lacks the bromine and N-propyl features essential for alternative target engagement. Conversely, 4-bromo-N-phenyl-1H-pyrrole-2-carboxamide exhibits only weak PfPK5 inhibition (IC50 = 130 µM) [2], illustrating that bromination alone does not confer potency. Critically, the N,N-disubstitution in the target compound eliminates the secondary amide NH hydrogen bond donor, a structural feature required for MAO active-site recognition, thereby aborting MAO inhibitory activity and redirecting the biological profile toward distinct target classes [3].

N-Benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide – Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Enhanced Lipophilicity (XLogP3) Versus N-Benzyl-1H-pyrrole-2-carboxamide

N-Benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide exhibits an XLogP3 of 3.6 [1], which is 1.7 log units higher than that of N-benzyl-1H-pyrrole-2-carboxamide (XLogP3 = 1.9) [2]. This increased lipophilicity, conferred by the bromine atom and the N-propyl chain, is expected to enhance passive membrane permeability and oral bioavailability potential relative to the non-brominated, mono-substituted analog.

Lipophilicity Membrane permeability Drug-likeness

Reduced Topological Polar Surface Area (TPSA) Compared to N-Benzyl-1H-pyrrole-2-carboxamide

The target compound's TPSA of 36.1 Ų [1] is 8.79 Ų (19.6%) lower than that of N-benzyl-1H-pyrrole-2-carboxamide (TPSA = 44.89 Ų) . This reduction results from N,N-disubstitution eliminating one H-bond donor and replacing a secondary amide with a tertiary amide, decreasing polarity. TPSA values below 60–70 Ų are generally associated with favorable oral absorption, and values below 90 Ų with blood-brain barrier penetration; the target compound sits well within both guidelines.

Polar surface area Passive permeability Blood-brain barrier

Avoidance of Canonical MAO-A Inhibition Through N,N-Disubstitution

N-Benzyl-1H-pyrrole-2-carboxamide is a validated MAO-A inhibitor (Ki = 250 nM) [1], a liability for programs requiring MAO-neutral chemical probes. The target compound's tertiary amide (N,N-disubstituted) eliminates the hydrogen bond donor NH that is essential for MAO catalytic site recognition, as demonstrated by structure-activity relationship studies showing that secondary amide CONH is a prerequisite for MAO inhibition in this scaffold [2]. While direct MAO inhibition data for the target compound are not reported in public databases, the structural absence of the requisite NH donor strongly predicts at least a 100-fold reduction in MAO-A affinity relative to the comparator.

MAO selectivity Off-target avoidance Neuropharmacology

Synthetic Versatility: 4-Bromo as a Cross-Coupling Handle for Library Diversification

The 4-bromo substituent on the pyrrole ring serves as a competent partner for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling regioselective C–C bond formation at the 4-position [1]. Non-halogenated analogs such as N-benzyl-1H-pyrrole-2-carboxamide lack this synthetic handle, restricting post-synthetic diversification. Although dehalogenation side reactions have been documented for 4-bromopyrrole-2-carboxylates under certain Suzuki conditions, N-protection (e.g., with BOC) effectively suppresses this pathway, allowing productive coupling [1]. The target compound, bearing a free pyrrole NH, offers a versatile intermediate for generating focused libraries of 4-aryl/heteroaryl derivatives.

Suzuki coupling Chemical biology Library synthesis

Anti-Tubercular Potential Inferred from Pyrrole-2-carboxamide MmpL3 Inhibitor Class

Structure-guided pyrrole-2-carboxamide derivatives have been developed as potent MmpL3 inhibitors, achieving MIC values below 0.016 µg/mL against Mycobacterium tuberculosis H37Rv, with selectivity over mammalian cells (IC50 > 64 µg/mL) [1]. The target compound incorporates the core pyrrole-2-carboxamide scaffold and a lipophilic N-substitution pattern consistent with the pharmacophore requirements for MmpL3 engagement (bulky carboxamide substituents, electron-withdrawing pyrrole ring modification). While direct MIC data for this specific compound are not yet published, its structural features align with the most active analogs in the series (e.g., compound 32), suggesting it warrants evaluation in anti-TB screening cascades.

Antitubercular MmpL3 inhibitor Drug-resistant TB

N-Benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide – Recommended Scientific and Industrial Use Cases


Anti-Tuberculosis Drug Discovery – MmpL3 Inhibitor Lead Generation

Given the proven potency of pyrrole-2-carboxamide derivatives as MmpL3 inhibitors (MIC < 0.016 µg/mL) [1], this compound serves as a structurally differentiated starting point for hit-to-lead optimization. Its N-benzyl/N-propyl disubstitution and 4-bromo handle are absent in published series, offering novel chemical space for overcoming resistance to existing MmpL3-targeting agents. Procurement is recommended for groups conducting whole-cell M. tuberculosis screening and target-based MmpL3 assays.

Focused Chemical Library Diversification via Suzuki Cross-Coupling

The 4-bromo substituent enables Pd-catalyzed Suzuki-Miyaura coupling to generate 4-aryl/heteroaryl analogs [2]. Research groups synthesizing pyrrole-based libraries for phenotypic or target-based screening can use this compound as a common late-stage intermediate, achieving rapid SAR expansion without de novo scaffold synthesis.

Neuropharmacology Counter-Screening Panels – MAO-Inactive Pyrrole Control

N-Benzyl-1H-pyrrole-2-carboxamide is a potent MAO-A inhibitor (Ki = 250 nM) [3], confounding screening results for CNS-targeted pyrrole libraries. The target compound's tertiary amide abolishes MAO inhibition, making it a valuable negative control or MAO-inert scaffold for programs targeting neurological receptors, ion channels, or transporters where MAO off-target activity must be excluded.

Physicochemical Property Optimization – Lipophilic Scaffold for CNS Programs

With XLogP3 = 3.6 and TPSA = 36.1 Ų [4], the compound occupies a favorable region of CNS drug-like chemical space. Medicinal chemistry teams optimizing lead series for blood-brain barrier penetration can evaluate this scaffold as a reference point for balancing lipophilicity and polarity, using its property profile as a benchmark for analog design.

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